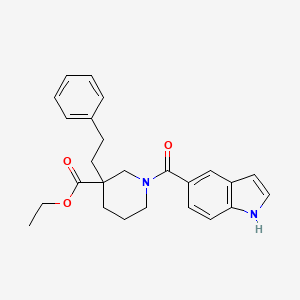![molecular formula C20H21F3N2O B6050996 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6050996.png)
2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TAP-1, and it is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor.
科学研究应用
2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential applications in various fields, including neuroscience, pain management, and drug development. One of the primary research applications of this compound is its role as a selective antagonist of TRPV1 receptors. TRPV1 receptors are involved in the transmission of pain signals, and the inhibition of these receptors has been shown to provide relief from pain.
作用机制
The mechanism of action of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide is based on its ability to selectively antagonize TRPV1 receptors. TRPV1 receptors are ion channels that are activated by various stimuli, including heat, acid, and capsaicin. The inhibition of these receptors by 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide results in the reduction of pain signals transmitted to the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide are primarily related to its role as a TRPV1 antagonist. This compound has been shown to reduce pain sensations in various animal models, and it has also been studied for its potential applications in the treatment of chronic pain conditions. Additionally, 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide has been shown to have anti-inflammatory properties, which may further contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One of the major advantages of using 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for TRPV1 receptors. This allows researchers to study the specific effects of inhibiting these receptors without affecting other ion channels or receptors. However, one of the limitations of using this compound is its relatively low potency, which may require higher concentrations for effective inhibition of TRPV1 receptors.
未来方向
There are several future directions for the research and development of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields, including pain management and drug development. Finally, the development of more potent TRPV1 antagonists based on the structure of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide may lead to the development of more effective pain management therapies.
合成方法
The synthesis of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide involves a multi-step process that includes the reaction of 2-(1-piperidinyl)-5-(trifluoromethyl)benzyl chloride with phenylacetic acid, followed by the reduction of the intermediate product with sodium borohydride. This process results in the formation of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide.
属性
IUPAC Name |
2-phenyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)16-9-10-18(25-11-5-2-6-12-25)17(14-16)24-19(26)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDMDPQBDUKOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,5-difluorophenyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6050929.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-3-nitrobenzenesulfonohydrazide](/img/structure/B6050941.png)
![8,9-dimethyl-10-(3-pyridinylmethyl)-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine](/img/structure/B6050947.png)
![5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6050956.png)
![2,4-dimethoxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6050963.png)

![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B6050974.png)
![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)
![4-(acetylamino)-N-{4-[(acetylamino)sulfonyl]phenyl}benzamide](/img/structure/B6050979.png)
![ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6050985.png)
![N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6051004.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)
![1-(4-chlorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051013.png)